4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
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Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains an oxadiazole ring and a pyrrolidin-2-one ring. This compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Reactivity
- The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one can be synthesized through various chemical routes. For instance, Elnagdi et al. (1988) described a method for preparing similar oxadiazole compounds, highlighting their reactivity towards various electrophilic reagents, which could be applicable to the synthesis of this compound as well (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Anticancer Potential
- Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole compounds act as apoptosis inducers and have potential as anticancer agents, suggesting similar research avenues for the compound (Zhang et al., 2005).
Application in Organic Electronics
- Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives with potential use in organic light-emitting diodes (OLEDs). These compounds exhibited high electron mobilities, suggesting that this compound could have applications in similar electronic devices (Shih et al., 2015).
Antibacterial Properties
- Bayrak et al. (2009) researched the synthesis and antimicrobial activities of some new 1,2,4-triazoles starting from oxadiazoles, indicating that this compound might exhibit similar antibacterial properties (Bayrak et al., 2009).
properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-11-5-7-13(8-6-11)19-10-12(9-15(19)20)16-17-14(4-2)18-21-16/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXBXOLIMNTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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